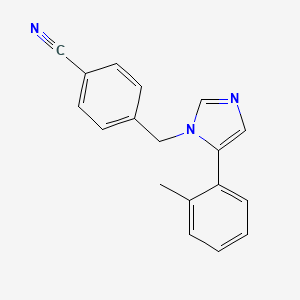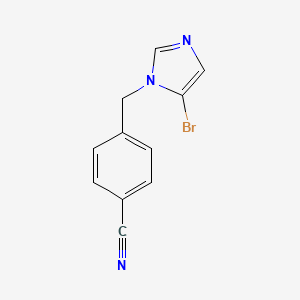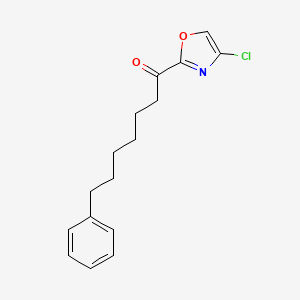
1-(4-Chlorooxazol-2-yl)-7-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorooxazol-2-yl)-7-phenylheptan-1-one is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(4-chlorooxazol-2-yl)-7-phenylheptan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-aminophenol with a suitable acylating agent to form the oxazole ring. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-(4-chlorooxazol-2-yl)-7-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole derivatives.
Scientific Research Applications
1-(4-chlorooxazol-2-yl)-7-phenylheptan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(4-chlorooxazol-2-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-(4-chlorooxazol-2-yl)-7-phenylheptan-1-one can be compared with other oxazole derivatives such as:
2-(chloromethyl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.
2,5-disubstituted oxazoles: These compounds are synthesized from arylacetylenes and α-amino acids and have shown various biological activities.
Sulfonyl-benzoxazole based 1,2,4-oxadiazoles: These compounds exhibit significant antibacterial and antibiofilm activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(4-chloro-1,3-oxazol-2-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C16H18ClNO2/c17-15-12-20-16(18-15)14(19)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2 |
InChI Key |
HEJGWGQTJYVGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



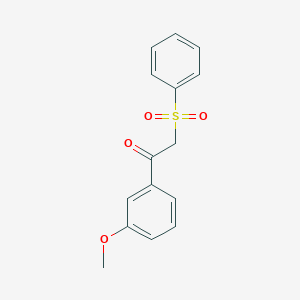
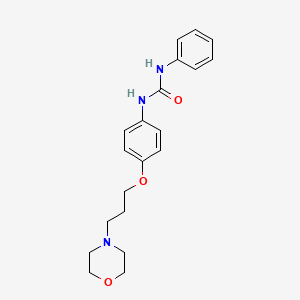
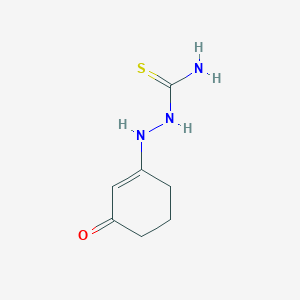
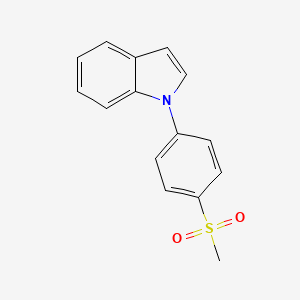
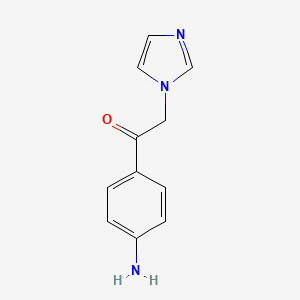

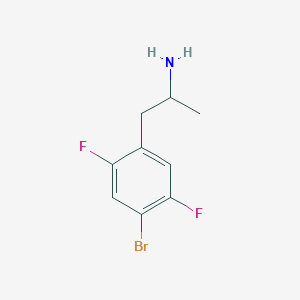
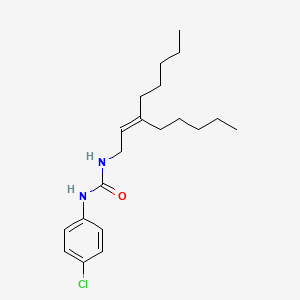
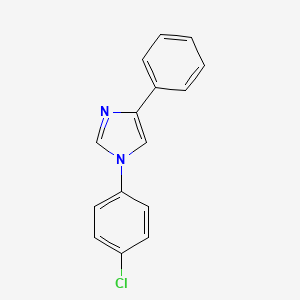

![1-(Benzofuran-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10839507.png)
